2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavone and 3-aminopyrazole . The reaction can be carried out under microwave irradiation to obtain 5,6-diarylpyrazolo[1,5-a]pyrimidines or using conventional heating methods to produce 6,7-diarylpyrazolo[1,5-a]pyrimidines . The choice of method depends on the desired substitution pattern and the specific application of the synthesized compound.
Chemical Reactions Analysis
2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In the case of its antifungal activity, the compound inhibits the growth of fungi by interfering with their cell wall synthesis and disrupting essential metabolic processes . For its antitumor activity, the compound may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substitution patterns and biological activities. For example, 6,7-diarylpyrazolo[1,5-a]pyrimidines have shown higher antifungal activity against certain phytopathogenic fungi compared to 5,6-diarylpyrazolo[1,5-a]pyrimidines .
Properties
CAS No. |
802919-06-8 |
---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2,3-diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N3/c1-3-8-14(9-4-1)16-17(15-10-5-2-6-11-15)20-21-13-7-12-19-18(16)21/h1-13,18,20H |
InChI Key |
ZNXILJMKNOIDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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